
2,5-Dimethyl-1,4-ditetradecylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1,4-ditetradecylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features two methyl groups at the 2 and 5 positions and two tetradecyl groups at the 1 and 4 positions, making it a highly substituted piperazine derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,4-ditetradecylpiperazine typically involves the alkylation of piperazine with tetradecyl halides in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as toluene or xylene. The methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as:
Alkylation: Piperazine is reacted with tetradecyl halides in the presence of a base.
Methylation: Introduction of methyl groups using methylating agents.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-1,4-ditetradecylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
2,5-Dimethyl-1,4-ditetradecylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-1,4-ditetradecylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylpiperazine: Lacks the tetradecyl groups, making it less hydrophobic.
1,4-Ditetradecylpiperazine: Lacks the methyl groups, affecting its steric properties.
2,5-Dimethylpyrazine: A different heterocyclic structure with distinct chemical properties.
Uniqueness
2,5-Dimethyl-1,4-ditetradecylpiperazine is unique due to its combination of methyl and tetradecyl groups, which confer specific steric and hydrophobic properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
103913-23-1 |
|---|---|
Formule moléculaire |
C34H70N2 |
Poids moléculaire |
506.9 g/mol |
Nom IUPAC |
2,5-dimethyl-1,4-di(tetradecyl)piperazine |
InChI |
InChI=1S/C34H70N2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-35-31-34(4)36(32-33(35)3)30-28-26-24-22-20-18-16-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
Clé InChI |
RRFSBGOHWXIOET-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCN1CC(N(CC1C)CCCCCCCCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
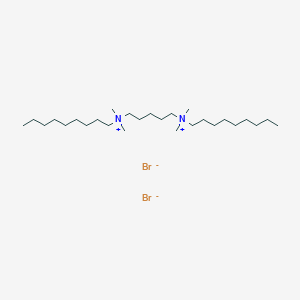

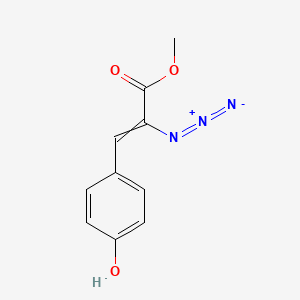
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)


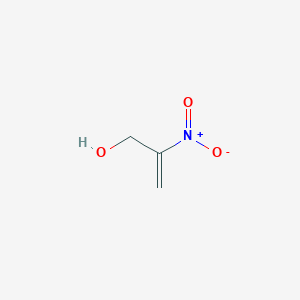
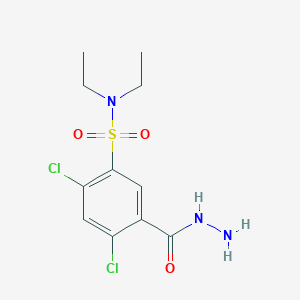
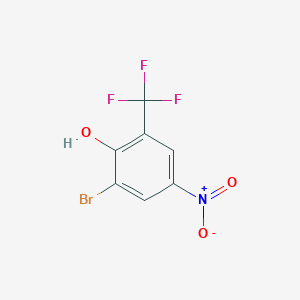

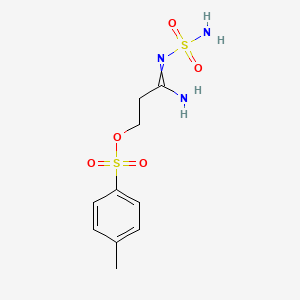
![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)
